molecular formula C20H17ClN6 B2630818 N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine CAS No. 946242-63-3

N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine

Cat. No.: B2630818
CAS No.: 946242-63-3
M. Wt: 376.85
InChI Key: SMOUJRAUWQBZHO-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a pteridine core, substituted with a 4-chlorophenyl group and a phenethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 4-chlorophenyl and phenethyl groups is carried out through nucleophilic substitution reactions, often using reagents like chlorobenzene and phenethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenated reagents and strong bases or acids are typically used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, useful in materials science and catalysis.

    Biology: It is investigated for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

    Medicine: The compound shows promise as a therapeutic agent, particularly in the development of drugs targeting specific diseases such as cancer and infectious diseases.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to therapeutic effects.

    Receptor modulation: Interaction with cellular receptors can alter signal transduction pathways, influencing cellular responses.

    DNA/RNA interaction: The compound may intercalate with nucleic acids, affecting gene expression and replication processes.

Comparison with Similar Compounds

N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine can be compared with other similar compounds to highlight its unique properties:

    N4-(4-bromophenyl)-N2-phenethylpteridine-2,4-diamine: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N4-(4-chlorophenyl)-N2-methylpteridine-2,4-diamine: The presence of a methyl group instead of a phenethyl group can influence the compound’s solubility and interaction with biological targets.

    N4-(4-chlorophenyl)-N2-phenethylpyrimidine-2,4-diamine:

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6/c21-15-6-8-16(9-7-15)25-19-17-18(23-13-12-22-17)26-20(27-19)24-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOUJRAUWQBZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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